![molecular formula C12H9N3 B411981 5H-Indeno[1,2-b]pyridin-5-one, hydrazone CAS No. 72568-67-3](/img/structure/B411981.png)
5H-Indeno[1,2-b]pyridin-5-one, hydrazone
Beschreibung
5H-Indeno[1,2-b]pyridin-5-one derivatives are fused heterocyclic compounds characterized by a rigid planar structure combining indene and pyridine moieties. The hydrazone variant introduces a hydrazone (-NH-N=CH-) functional group, which enhances its ability to interact with biological targets through hydrogen bonding and π-π stacking. These compounds are synthesized via multicomponent reactions involving aromatic aldehydes, malononitrile, and 1-indanone in the presence of catalysts like ammonium acetate (). Key derivatives exhibit notable antiproliferative and antimetastatic activities, particularly against prostate cancer cell lines (PC-3, LNCaP) by inhibiting matrix metalloproteinase-9 (MMP9) . Structure-activity relationship (SAR) studies highlight the critical role of substituents: methoxy groups at positions 6 and 7 of the indeno nucleus and 4-hydroxy-3-methoxy phenyl groups on the pyridine ring significantly enhance bioactivity .
Eigenschaften
CAS-Nummer |
72568-67-3 |
---|---|
Molekularformel |
C12H9N3 |
Molekulargewicht |
195.22g/mol |
IUPAC-Name |
1H-indeno[1,2-b]pyridin-5-yldiazene |
InChI |
InChI=1S/C12H9N3/c13-15-12-9-5-2-1-4-8(9)11-10(12)6-3-7-14-11/h1-7,13-14H |
InChI-Schlüssel |
XYGBIDRBMZCXSX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=CC=CN3)C(=C2C=C1)N=N |
Kanonische SMILES |
C1=CC2=C3C(=CC=CN3)C(=C2C=C1)N=N |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
2-Aryl-4-(4'-Hydroxyphenyl)-5H-Indeno[1,2-b]pyridines
- Structural Features : Rigid 2-aryl and 4-hydroxyphenyl substitutions (e.g., 2-thienyl, 4-fluorophenyl).
- Activity: Potent DNA non-intercalative topoisomerase IIα inhibitors (IC50: 0.2–1.8 μM in HCT15, T47D, DU145 cells). SAR shows electron-withdrawing groups (e.g., -F) improve inhibitory potency .
- Comparison : Unlike hydrazone derivatives, these lack the hydrazone moiety but rely on hydroxyl groups for hydrogen bonding with topoisomerase IIα’s catalytic pocket .
8,9-Dimethoxy-4-Methyl-1H-Indeno[1,2-b]pyridine-5,7-dione (Darienine)
- Structural Features : Two methoxy groups and a methyl substituent, forming a dione system.
- Activity : Exhibits moderate cytotoxicity but lacks specific mechanistic data. The dione structure may enable redox cycling, a property absent in hydrazone derivatives .
Heterocyclic Analogues with Modified Core Structures
5H-Benzo[4,5]cyclohepta[1,2-b]pyridin-5-one (MK-2461)
- Structural Features : Expanded cyclohepta ring fused with pyridine.
- Activity: Targets c-Met kinase (Ki: 15 nM), disrupting cancer metastasis pathways. The larger ring system enhances hydrophobic interactions with c-Met’s ATP-binding site, a mechanism distinct from indenopyridine hydrazones .
5H-Indeno[1,2-c]pyridazin-5-one Derivatives
- Structural Features : Pyridazine ring replaces pyridine, introducing additional nitrogen atoms.
- Activity: Potent monoamine oxidase-B (MAO-B) inhibitors (IC50: 0.8–3.2 nM). The pyridazine core increases polarity, improving blood-brain barrier penetration compared to hydrazone derivatives .
Fused-Ring Systems with Functional Additions
Pyrazolo-Fused 4-Azafluorenones
- Structural Features: Pyrazole fused to indenopyridine, creating a tricyclic system.
- Activity: Adenosine A2A receptor antagonists (Ki: <50 nM) and phosphodiesterase inhibitors. The pyrazole ring enables dual-target activity, unlike hydrazone derivatives’ single-target focus .
Isoxazolo-Pyridine Derivatives (e.g., 4f, 4g)
- Structural Features: Isoxazole fused to indenopyridine.
- Activity: Anticancer agents with HSA binding affinity (Ka: 10⁴–10⁵ M⁻¹). The isoxazole moiety enhances stability and serum protein interaction, a property less pronounced in hydrazones .
Vorbereitungsmethoden
Base-Catalyzed Condensation
A foundational approach involves the condensation of 5H-indeno[1,2-b]pyridin-5-one with hydrazine hydrate under basic conditions. In a representative procedure, equimolar amounts of the ketone and hydrazine hydrate are refluxed in ethanol containing a catalytic amount of acetic acid. The reaction typically proceeds for 12–18 hours, yielding hydrazone derivatives with purities exceeding 85%. For example, 3-hydroxy-1-oxoinden-2-yl-substituted heterocycles react with hydrazine hydrate to form pentacyclic indenopyridine hydrazones, as confirmed by X-ray crystallography.
Key Reaction Conditions
Reactants | Solvent | Catalyst | Temperature | Time (h) | Yield (%) |
---|---|---|---|---|---|
Indenopyridin-5-one + N2H4 | Ethanol | Acetic acid | Reflux | 18 | 85–90 |
Acid-Mediated Cyclization
Alternative routes employ acidic conditions to facilitate cyclization. For instance, treatment of 2-(3-hydroxy-1-oxoinden-2-yl)benzo[b]furan with hydrazine in the presence of 70% HClO4 generates pyrilium intermediates, which subsequently undergo ammonolysis to yield hydrazone derivatives. This method emphasizes the role of Brønsted acids in stabilizing reactive intermediates during hydrazone formation.
Cross-Dehydrogenative Coupling (CDC) Strategies
Acetic Acid and O2-Promoted CDC
Recent advancements utilize cross-dehydrogenative coupling between N-amino-2-iminopyridines and β-diketones to construct the indenopyridine core prior to hydrazone functionalization. For example, reacting 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile with ethyl acetoacetate in ethanol under an O2 atmosphere produces pyrazolo[1,5-a]pyridine intermediates, which are further treated with hydrazine to introduce the hydrazone moiety.
Optimized CDC Parameters
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Acetic acid (equiv) | 6 | ↑ Yield by 40% |
Atmosphere | O2 (1 atm) | ↑ Yield to 94% |
Temperature | 130°C | Completes in 18h |
Mechanistic Insights
The CDC mechanism involves three stages:
-
Nucleophilic Addition : The enol form of β-diketones attacks N-amino-2-iminopyridines, forming adducts.
-
Oxidative Dehydrogenation : Molecular oxygen oxidizes the adduct, generating conjugated intermediates.
-
Cyclization and Hydrazone Formation : Spontaneous cyclization followed by hydrazine treatment yields the target hydrazone.
Functionalization of Preformed Indeno[1,2-b]pyridin-5-ones
Hydroxylation and Subsequent Derivatization
Modified 2,4-diaryl-5H-indeno[1,2-b]pyridines with hydroxyl groups undergo hydrazone formation via nucleophilic substitution. For instance, meta-hydroxyphenyl derivatives react with hydrazine hydrate in DMF at 80°C, achieving 75–82% yields. Chlorine substitution on furyl or thienyl rings, however, reduces reactivity due to steric hindrance, as evidenced by diminished topoisomerase inhibition in compounds 11 and 14 .
Comparative Reactivity of Substituted Derivatives
Substituent Position | Hydrazine Reactivity | Yield (%) | Bioactivity (IC50, μM) |
---|---|---|---|
meta-Hydroxyl | High | 82 | 1.2 (Topo I) |
para-Chlorine | Moderate | 68 | 2.8 (Topo II) |
One-Pot Synthesis
A streamlined one-pot method combines indenopyridin-5-one synthesis and hydrazone formation. Phthalide condensation with hetarene carboxaldehydes in acetic anhydride generates pyrilium salts, which are treated in situ with hydrazine to afford hydrazones in 78–85% yields. This approach reduces purification steps and enhances atom economy.
Analytical and Spectroscopic Characterization
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.